molecular formula C10H9F2NO B1390717 2-Ethoxy-3,5-difluorophenylacetonitrile CAS No. 1017779-84-8

2-Ethoxy-3,5-difluorophenylacetonitrile

Cat. No. B1390717
M. Wt: 197.18 g/mol
InChI Key: PGZSLPMOMUHFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-3,5-difluorophenylacetonitrile (EDF) is a fluorinated organic compound that has been used extensively in scientific research and laboratory experiments. It is a colorless solid with a melting point of 32-33 °C and a boiling point of 144-145 °C. EDF has a wide range of applications, including use as a reagent, a catalyst, and a solvent. Its unique properties make it an ideal choice for a variety of laboratory experiments.

Scientific Research Applications

Chemical Synthesis and Materials

  • Versatile Building Block for Heteroarenes: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), structurally similar to 2-Ethoxy-3,5-difluorophenylacetonitrile, is used as a building block for preparing trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines. This chemistry was demonstrated in a new synthesis approach towards the COX-2 selective, nonsteroidal anti-inflammatory drug Celebrex® (celecoxib) (Sommer et al., 2017).

Sensor and Probe Development

  • Fluorescence Probes for Zn(II): 2-Ethoxy-3,5-difluorophenylacetonitrile is used in the development of novel fluorescence probes like N-(2-ethoxy-2-oxoethyl)-N-(5-(2-hydroxy-3,5-di-tert-butylphenyl)-[1,3,4]oxadiazol-2-yl)glycine ethyl ester, which shows prominent fluorescence enhancement for Zn(2+) in aqueous acetonitrile solution. These probes are essential for imaging Zn(2+) in living cells (Zhou et al., 2012).

properties

IUPAC Name

2-(2-ethoxy-3,5-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c1-2-14-10-7(3-4-13)5-8(11)6-9(10)12/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZSLPMOMUHFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-3,5-difluorophenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.